molecular formula C13H17NO B12333199 spiro[3H-1-benzofuran-2,4'-azepane]

spiro[3H-1-benzofuran-2,4'-azepane]

Cat. No.: B12333199
M. Wt: 203.28 g/mol
InChI Key: VBXBMUSZERTRPZ-UHFFFAOYSA-N
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Description

3’H-Spiro[azepane-4,1’-isobenzofuran]: is a heterocyclic compound characterized by a spiro linkage between an azepane ring and an isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’H-Spiro[azepane-4,1’-isobenzofuran] typically involves a multi-step process. One common method is the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones in good to high yields .

Industrial Production Methods

Industrial production methods for 3’H-Spiro[azepane-4,1’-isobenzofuran] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’H-Spiro[azepane-4,1’-isobenzofuran] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The spiro linkage and the presence of both azepane and isobenzofuran moieties may contribute to its unique biological activities by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’H-Spiro[azepane-4,1’-isobenzofuran] is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other spiro compounds

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

spiro[3H-1-benzofuran-2,4'-azepane]

InChI

InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-13(15-12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2

InChI Key

VBXBMUSZERTRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CC3=CC=CC=C3O2

Origin of Product

United States

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